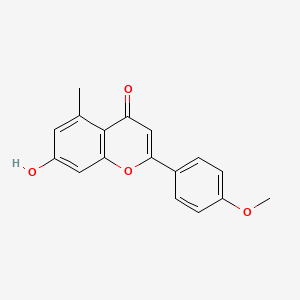
7-Hydroxy-5-methyl-4'-methoxyflavone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydroxy-5-methyl-4’-methoxyflavone is a flavonoid compound with the molecular formula C17H14O4. It is a derivative of flavone, characterized by the presence of hydroxyl and methoxy groups at specific positions on the flavone backbone. This compound is known for its potential biological activities and is of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-5-methyl-4’-methoxyflavone typically involves the use of starting materials such as 5,7-dihydroxyflavone. A common synthetic route includes the protection of the hydroxyl groups using dimethylcarbamoylchloride, followed by methylation and subsequent deprotection to yield the desired compound . The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions.
Industrial Production Methods: While specific industrial production methods for 7-Hydroxy-5-methyl-4’-methoxyflavone are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxy-5-methyl-4’-methoxyflavone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The carbonyl group in the flavone structure can be reduced to form flavanones.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce flavanones.
Scientific Research Applications
7-Hydroxy-5-methyl-4’-methoxyflavone has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of other flavonoid derivatives.
Biology: Studies have shown its potential as an antioxidant and anti-inflammatory agent.
Medicine: Research indicates its potential therapeutic effects, including anti-cancer and neuroprotective properties.
Industry: It is explored for its use in the development of nutraceuticals and functional foods due to its bioactive properties
Mechanism of Action
The mechanism of action of 7-Hydroxy-5-methyl-4’-methoxyflavone involves its interaction with various molecular targets and pathways. It has been shown to inhibit the activity of enzymes like cyclin-dependent kinases (CDKs), which play a role in cell cycle regulation. Additionally, it can modulate signaling pathways such as the p38 MAPK pathway, leading to anti-inflammatory and anti-cancer effects .
Comparison with Similar Compounds
5-Hydroxy-7-methoxyflavone: Shares a similar structure but differs in the position of the hydroxyl and methoxy groups.
7-Hydroxy-4’-methoxyflavone: Another flavonoid with similar functional groups but different substitution patterns.
Uniqueness: 7-Hydroxy-5-methyl-4’-methoxyflavone is unique due to its specific substitution pattern, which imparts distinct biological activities compared to its analogs. Its combination of hydroxyl and methoxy groups at specific positions contributes to its unique chemical reactivity and potential therapeutic effects .
Properties
CAS No. |
65332-00-5 |
|---|---|
Molecular Formula |
C17H14O4 |
Molecular Weight |
282.29 g/mol |
IUPAC Name |
7-hydroxy-2-(4-methoxyphenyl)-5-methylchromen-4-one |
InChI |
InChI=1S/C17H14O4/c1-10-7-12(18)8-16-17(10)14(19)9-15(21-16)11-3-5-13(20-2)6-4-11/h3-9,18H,1-2H3 |
InChI Key |
MXUWRDXGCPTUKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)C=C(O2)C3=CC=C(C=C3)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


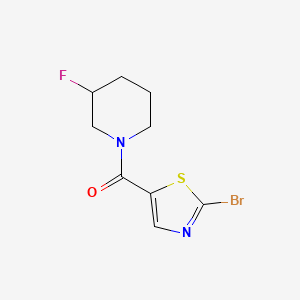

![N-[4-(4-methyl-5,6,7,8-tetrahydronaphthalen-2-yl)phenyl]acetamide](/img/structure/B15063821.png)
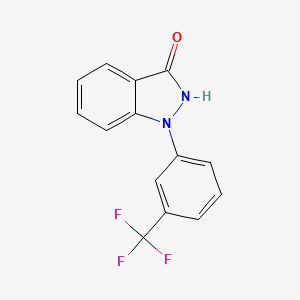
![N-(Benzo[d][1,3]dioxol-5-ylmethyl)-N-methylpiperidin-4-amine hydrochloride](/img/structure/B15063838.png)
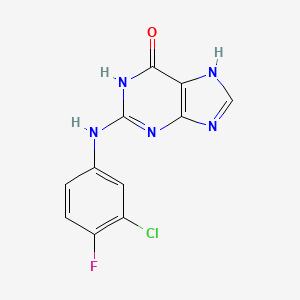
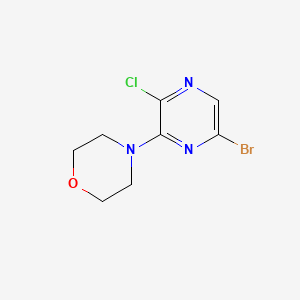

![5-Amino-1-(2,5-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B15063866.png)
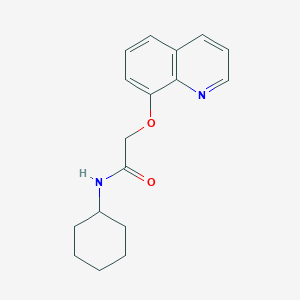
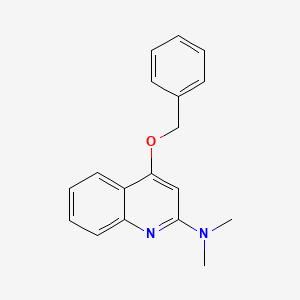
![1,3-Dioxo-1,3-dihydrobenzo[de]isochromene-4-sulfonic acid](/img/structure/B15063878.png)
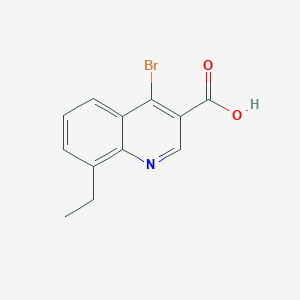
![4-(5-Chloro-3-ethylimidazo[1,2-a]pyridin-2-yl)-1,2,5-thiadiazol-3-amine](/img/structure/B15063889.png)
